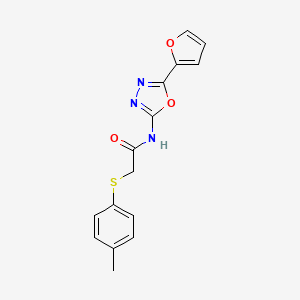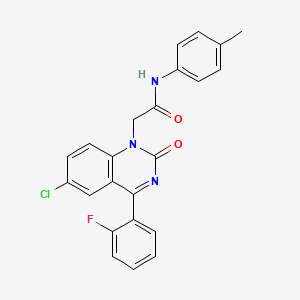
4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for the requested compound was not found in the available literature.Mechanism of Action
4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one acts as an antagonist of the CRF receptor, which is a key regulator of the HPA axis. By blocking the binding of CRF to its receptor, this compound can reduce the release of stress hormones such as cortisol and alleviate the symptoms of stress-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in humans. It has also been shown to reduce drug-seeking behavior in addiction models and alleviate the symptoms of depression in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is its specificity for the CRF receptor, which allows for targeted manipulation of the HPA axis. However, its limited solubility and stability can make it difficult to use in certain experimental settings.
Future Directions
Future research on 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one could focus on its potential therapeutic applications in other disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, further studies could investigate the effects of this compound on other physiological systems, such as the immune system and the gut-brain axis. Finally, the development of more stable and soluble analogs of this compound could improve its utility as a research tool and potential therapeutic agent.
Synthesis Methods
4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can be synthesized using a multi-step process involving the reaction of 7-methyl-2H-chromen-2-one with 2-chlorophenylpiperazine, followed by the addition of 2-oxoethyl group and purification through column chromatography.
Scientific Research Applications
4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various psychiatric and neurological disorders, including anxiety, depression, addiction, and stress-related disorders. It has also been studied for its role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
properties
IUPAC Name |
4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-15-6-7-17-16(14-22(27)28-20(17)12-15)13-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDXTJCGUDNORM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)


![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)

![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)




![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)